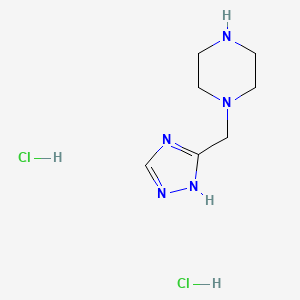

![molecular formula C19H20ClNO3S B1402904 Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365963-08-1](/img/structure/B1402904.png)

Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Overview

Description

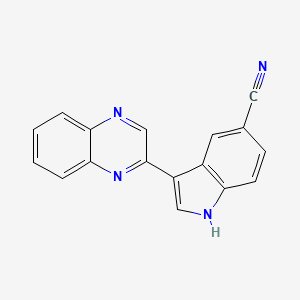

The compound is a derivative of benzothiophene, which is a heterocyclic compound. It also contains an amide group (from 2-chloropropanoyl) and a methyl ester group .

Molecular Structure Analysis

The compound contains a benzothiophene ring, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of sulfur in the thiophene ring can contribute to the electronic properties of the molecule .Chemical Reactions Analysis

As a benzothiophene derivative, this compound could potentially undergo electrophilic aromatic substitution reactions. The amide and ester groups could also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzothiophene ring could make the compound aromatic and relatively stable. The amide and ester groups could potentially form hydrogen bonds .Scientific Research Applications

Antimicrobial Applications

This compound has been studied for its potential in creating niosomal formulations that can serve as antimicrobial agents . These formulations are designed to enhance the delivery of antimicrobial substances, potentially improving the efficacy of treatments against resistant bacterial strains.

Anesthetic Formulations

Research indicates that this compound could be used in the development of anesthetic formulations . By incorporating it into niosomal systems alongside anesthetics like lidocaine and capsaicin, it may enhance the delivery and effectiveness of local anesthetics.

Surfactant Synthesis

The compound serves as a precursor in the synthesis of amino acid-derived surfactants . These surfactants have a range of applications, from pharmaceuticals to cosmetics, due to their ability to reduce surface tension and stabilize mixtures.

Vesicular System Development

In the pharmaceutical industry, the compound is utilized to develop vesicular systems . These systems can encapsulate drugs, improving their stability and controlling their release, which is crucial for sustained and targeted drug delivery.

Physicochemical Characterization

The compound’s role in physicochemical studies is significant. It’s used to understand the interactions and stability of pharmaceutical formulations through techniques like HPLC and NMR .

Cytotoxicity Studies

It’s also involved in cytotoxicity studies to evaluate the safety profile of new drug formulations. Its incorporation into niosomal systems allows researchers to assess the biocompatibility of these systems .

Molecular Docking Studies

Molecular docking studies utilize this compound to explore the interactions between drugs and their targets. This is essential for designing drugs with higher efficacy and lower side effects .

Nanotechnology Research

Lastly, the compound finds application in nanotechnology research, particularly in the creation of nanosystems for drug delivery. These systems aim to optimize the therapeutic index of drugs by enhancing their absorption and distribution .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3S/c1-11(20)17(22)21-18-16(19(23)24-2)14-9-8-13(10-15(14)25-18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPCBZJISDZTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

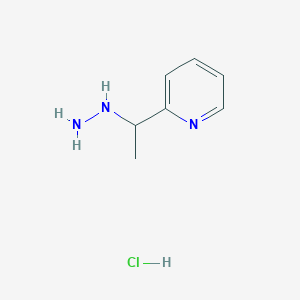

![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)

![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)

![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)

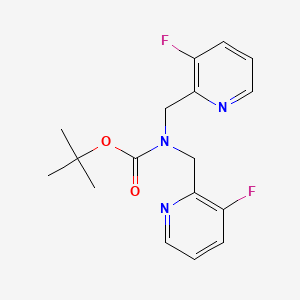

![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)

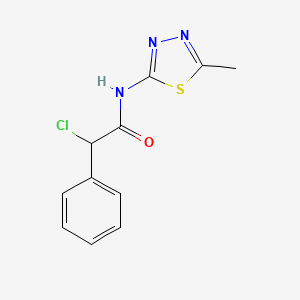

![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)